3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
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Overview
Description
3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Attachment of the Ethyl-phenyl-amino-propyl Side Chain: The final step involves the nucleophilic substitution of the thioxo-quinazolinone with 3-(ethyl-phenyl-amino)-propyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl-phenyl-amino-propyl side chain can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of specific molecular targets such as enzymes or receptors. The compound may interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in this class include 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.
Thioxo-quinazolinones: Compounds such as 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one.
Uniqueness
3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-21(15-9-4-3-5-10-15)13-8-14-22-18(23)16-11-6-7-12-17(16)20-19(22)24/h3-7,9-12,16H,2,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMEVQIBKYGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN1C(=O)C2C=CC=CC2=NC1=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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